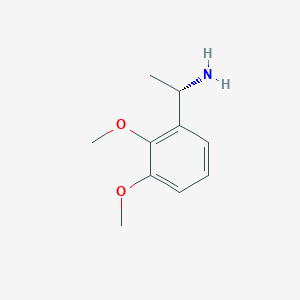

(S)-1-(2,3-Dimethoxyphenyl)ethan-1-amine

Description

Propriétés

Formule moléculaire |

C10H15NO2 |

|---|---|

Poids moléculaire |

181.23 g/mol |

Nom IUPAC |

(1S)-1-(2,3-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1 |

Clé InChI |

XSRDWBCINFWLJO-ZETCQYMHSA-N |

SMILES isomérique |

C[C@@H](C1=C(C(=CC=C1)OC)OC)N |

SMILES canonique |

CC(C1=C(C(=CC=C1)OC)OC)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

Reductive Amination: The aldehyde group of 2,3-dimethoxybenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to perform reductive amination on a large scale.

Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions

(1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

(1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of (1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers of Dimethoxyphenyl Ethanamines

The position of methoxy groups on the phenyl ring significantly alters physicochemical and biological properties. Key examples include:

Key Trends :

Stereochemical Variants

Enantiomeric purity profoundly impacts biological activity. For example:

- (S)-1-(2,3-Dimethoxyphenyl)ethan-1-amine : The S-enantiomer may exhibit distinct receptor-binding profiles compared to the R-form, as seen in related compounds like (R)-1-(2,6-dimethoxyphenyl)ethan-1-amine (CAS 1241682-75-6) .

- Enantiomer Pairs : lists enantiomers (e.g., R/S-3,5-dimethoxyphenyl derivatives), highlighting the pharmaceutical industry’s focus on chiral resolution for drug development.

Functionalized Derivatives

Fluorinated Analogs

- 1-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride (CAS 1427378-79-7): The hydrochloride salt improves solubility, facilitating in vivo studies .

Trifluoromethyl and Halogen-Substituted Analogs

- 2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine (Compound 18, ): The trifluoromethyl group enhances electron-withdrawing effects, altering serotonin reuptake inhibition potency compared to methoxy-substituted analogs.

Q & A

Q. Methodological Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy peaks at δ 3.85–3.92 ppm) and amine proton coupling patterns .

- Mass Spectrometry (HRMS) : Exact mass determination (calc. for C₁₀H₁₅NO₂: 181.1103; observed: 181.1105) ensures molecular integrity .

- Polarimetry : Specific rotation ([α]D²⁵ = +34.5° in methanol) validates enantiomeric excess (>99% ee) .

How can researchers resolve discrepancies in reported biological activities of dimethoxyphenyl ethanamine derivatives across different studies?

Data Contradiction Analysis

Discrepancies often arise from variations in assay conditions or substituent positioning. Strategies include:

- Standardized Assays : Use identical receptor preparations (e.g., CHO-K1 cells expressing human 5-HT2A) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Meta-Analysis : Compare substituent effects; e.g., 2,5-dimethoxy analogs show higher bias toward β-arrestin recruitment, while 2,3-dimethoxy derivatives favor Gq signaling .

What in vivo models are appropriate for evaluating the neuropharmacological effects of (S)-1-(2,3-Dimethoxyphenyl)ethan-1-amine?

Q. Advanced Research Focus

- Rodent Behavioral Assays : Head-twitch response (HTR) in mice correlates with 5-HT2A activation (dose range: 1–10 mg/kg, i.p.) .

- Microdialysis : Measure extracellular serotonin in prefrontal cortex to assess acute effects on neurotransmitter release .

- Safety Profiling : Conduct locomotor activity and body temperature monitoring to differentiate psychedelic vs. non-hallucinogenic analogs .

How do electron-donating substituents (e.g., methoxy groups) on the phenyl ring modulate the compound’s pharmacokinetic properties?

Q. Structure-Activity Relationship (SAR) Focus

- Lipophilicity : Methoxy groups increase logP (experimental logP = 1.8), enhancing blood-brain barrier permeability .

- Metabolic Stability : O-demethylation by CYP2D6 is a primary metabolic pathway; fluorinated analogs (e.g., 4-fluoro substitution) reduce clearance by 40% in hepatic microsomes .

What strategies mitigate oxidative degradation during long-term storage of (S)-1-(2,3-Dimethoxyphenyl)ethan-1-amine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.